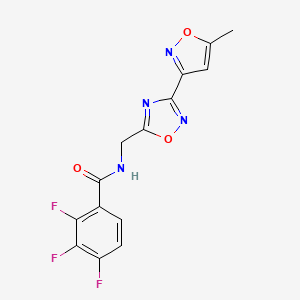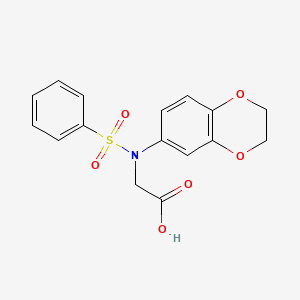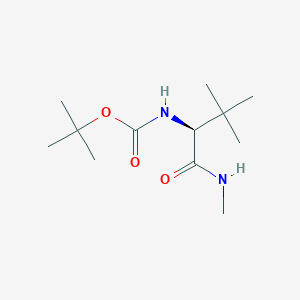![molecular formula C24H16ClNO4 B2897373 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 868144-70-1](/img/structure/B2897373.png)
1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H16ClNO4 and its molecular weight is 417.85. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Materials
1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, a derivative of 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP), has been used in the synthesis of photoluminescent conjugated polymers. These polymers exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Synthesis of Novel Compounds
The compound has been involved in the synthesis of novel antibacterial agents and potential anticancer agents. For instance, 1-(2',4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, a related compound, was synthesized and showed antibacterial efficacy (Sheikh et al., 2009). Additionally, in silico molecular docking analyses of similar compounds have been performed to develop new anticancer agents computationally (Sheikh et al., 2010).
Organic Electronics
The compound's derivatives have been used in the field of organic electronics. For instance, poly(3,4-ethylenedioxythiophene) doped with derivatives of this compound has shown enhanced conductivity and work function, improving the performance of organic solar cells (Zeng et al., 2020).
Luminescent Polymers
Further exploration into luminescent polymers involving this compound has led to the development of polymers with strong fluorescence and high quantum yield. These properties are valuable in creating materials for optical devices (Zhang & Tieke, 2008).
Pyrrole Derivatives in Cancer Therapeutics
Pyrrole derivatives, closely related to the compound , have shown potential as anti-cancer therapeutics. They have been synthesized as inhibitors of protein kinases and have demonstrated mechanisms of action that could be beneficial in cancer treatment (Kuznietsova et al., 2019).
Organic-Inorganic Hybrid Solar Cells
The compound's derivatives have been utilized in organic-inorganic hybrid solar cells. A notable application is in the form of a hole transporting material, which contributed to higher power conversion efficiency in solar cells (Kwon et al., 2014).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO4/c1-29-17-12-10-16(11-13-17)26-21(14-6-8-15(25)9-7-14)20-22(27)18-4-2-3-5-19(18)30-23(20)24(26)28/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZCJRWWMINLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Diethyl 5-[(Z)-2-{1-[(2,4-dimethylphenyl)carbamoyl]-2-(4-nitrophenyl)-2-oxoethylidene}hydrazin-1-YL]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897292.png)
![9-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2897295.png)
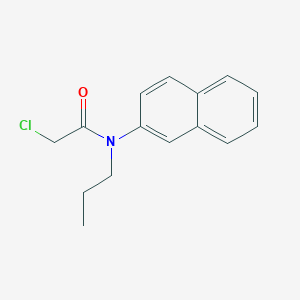
![Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2897297.png)
![4-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]benzoic Acid](/img/structure/B2897299.png)
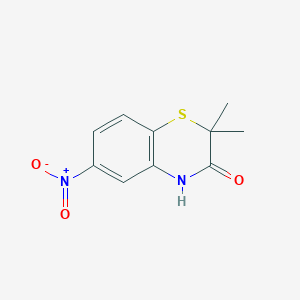

![1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2897303.png)
![benzyl 6'-amino-5'-cyano-3'-methyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2897304.png)
![3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2897306.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)oxolane-3-carboxamide](/img/structure/B2897307.png)
